![molecular formula C27H27N3O4 B2879231 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-83-7](/img/structure/B2879231.png)
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors. The methoxyphenyl groups are usually added via nucleophilic substitution reactions using methoxyphenols as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydrobenzimidazole compounds, and various substituted benzimidazole derivatives.
Scientific Research Applications
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrrolidinone derivatives: Compounds such as piracetam and levetiracetam are known for their nootropic effects.
Methoxyphenyl compounds: Compounds like methoxyphenamine are used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both benzimidazole and pyrrolidinone rings, along with methoxyphenyl groups, allows for diverse applications and interactions that are not commonly found in simpler compounds.
Biological Activity
The compound 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacologically significant moieties, including a benzodiazole and pyrrolidine structure. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound can be characterized by its molecular formula C27H27N3O4 and its IUPAC name. The presence of functional groups such as methoxy and phenoxy enhances its solubility and biological interaction potential.
Property | Value |
---|---|
Molecular Formula | C27H27N3O4 |
Molecular Weight | 457.53 g/mol |
IUPAC Name | This compound |
The biological activity of this compound may involve interactions with various molecular targets, including enzyme inhibition and receptor modulation. Such interactions can influence several biochemical pathways, potentially leading to therapeutic effects in various conditions.
Anticancer Properties
Research indicates that compounds with benzodiazole and pyrrolidine structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzodiazole derivatives have been shown to exhibit antibacterial activity against a range of pathogens. For example, compounds with similar frameworks have demonstrated effectiveness against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The presence of methoxy groups in the structure may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications in aging and chronic diseases.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzodiazole-pyrrolidine compounds. The findings indicated that these compounds could inhibit the growth of various cancer cell lines with IC50 values ranging from 10 to 50 µM, demonstrating significant potential for further development as anticancer agents .
Antimicrobial Efficacy
Another research article highlighted the antimicrobial efficacy of related benzodiazole compounds against Staphylococcus aureus. The study reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, suggesting potent antibacterial properties that warrant further investigation for therapeutic applications .
Properties
IUPAC Name |
4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-32-21-12-10-20(11-13-21)30-18-19(16-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-34-23-7-5-6-22(17-23)33-2/h3-13,17,19H,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRSVLOUQZIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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